
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-, also known by its chemical name with the molecular formula C23H38N2O5, is a compound with a molecular weight of 422.6 g/mol. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(22The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Eigenschaften
CAS-Nummer |
125075-54-9 |
|---|---|
Molekularformel |
C23H38N2O5 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
(Z)-7-[(1S,2S,3S,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
OPZODFCEYJMBAM-QRZISYOPSA-N |
SMILES |
CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
Isomerische SMILES |
CCCCCCC(=O)NCC(=O)NC[C@H]1[C@H]2CC[C@@H]([C@H]1C/C=C\CCCC(=O)O)O2 |
Kanonische SMILES |
CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
Synonyme |
7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid SQ 26538 SQ 28053 SQ 29548 SQ-26,538 SQ-26538 SQ-28053 SQ-29548 SQ26,538 SQ26538 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)
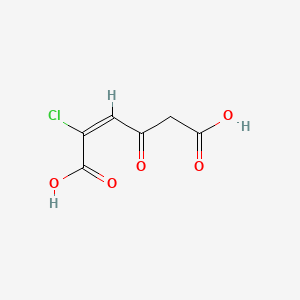
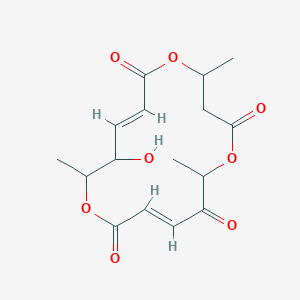
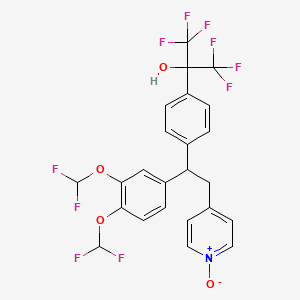
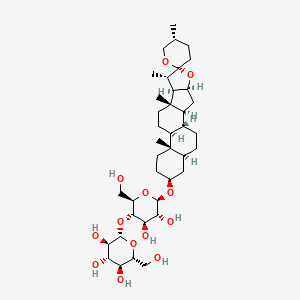

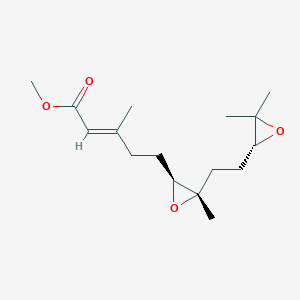


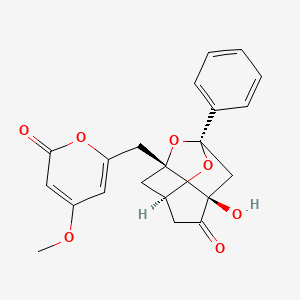
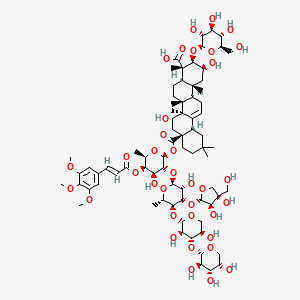
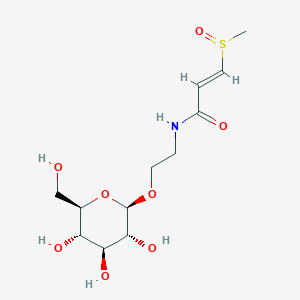
![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)
